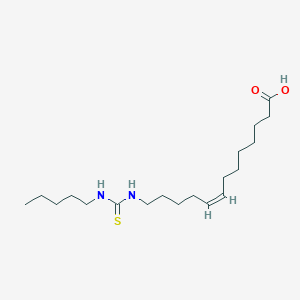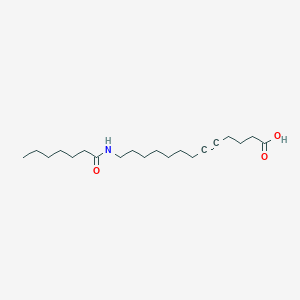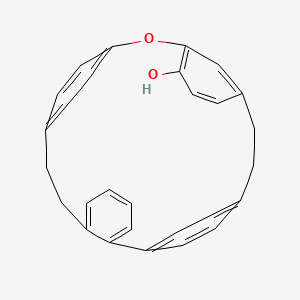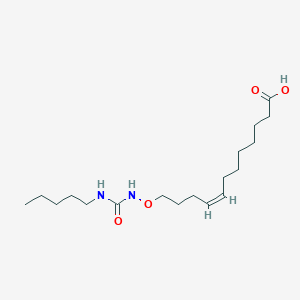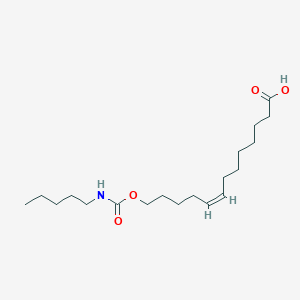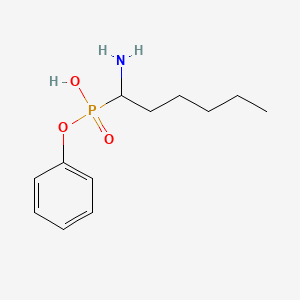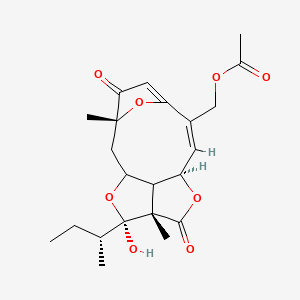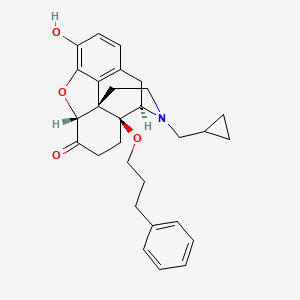
14-O-phenylpropylnaltrexone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-O-Phenylpropylnaltrexone is a synthetic derivative of naltrexone, a well-known opioid receptor antagonist. This compound has been studied for its potential therapeutic applications, particularly in the context of opioid receptor modulation. Its unique chemical structure allows it to interact with opioid receptors in a specific manner, making it a subject of interest in pharmacological research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 14-O-phenylpropylnaltrexone typically involves the modification of the naltrexone molecule. The process begins with the protection of the hydroxyl groups, followed by the introduction of the phenylpropyl group at the 14-O position. This is achieved through a series of reactions, including esterification, reduction, and deprotection steps. Common reagents used in these reactions include phenylpropyl bromide, sodium borohydride, and hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 14-O-Phenylpropylnaltrexone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The phenylpropyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated reagents like phenylpropyl bromide in the presence of a base.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct pharmacological properties .
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study opioid receptor interactions and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding affinities.
Medicine: Explored as a potential therapeutic agent for opioid addiction and pain management.
Mecanismo De Acción
The mechanism of action of 14-O-phenylpropylnaltrexone involves its binding to opioid receptors, particularly the mu, delta, and kappa receptors. By binding to these receptors, it blocks the effects of endogenous opioids, thereby modulating pain perception and reducing the euphoric effects associated with opioid use. The compound’s unique structure allows it to interact with these receptors in a specific manner, leading to its distinct pharmacological profile .
Similar Compounds:
Naltrexone: The parent compound, known for its opioid receptor antagonist properties.
Naloxone: Another opioid receptor antagonist with a shorter duration of action.
Buprenorphine: A partial agonist at opioid receptors with both agonist and antagonist properties.
Uniqueness: this compound stands out due to its specific structural modifications, which enhance its binding affinity and selectivity for opioid receptors. This makes it a valuable tool in both research and therapeutic contexts, offering advantages over other similar compounds in terms of efficacy and specificity .
Propiedades
Fórmula molecular |
C29H33NO4 |
|---|---|
Peso molecular |
459.6 g/mol |
Nombre IUPAC |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-9-hydroxy-4a-(3-phenylpropoxy)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C29H33NO4/c31-22-11-10-21-17-24-29(33-16-4-7-19-5-2-1-3-6-19)13-12-23(32)27-28(29,25(21)26(22)34-27)14-15-30(24)18-20-8-9-20/h1-3,5-6,10-11,20,24,27,31H,4,7-9,12-18H2/t24-,27+,28+,29-/m1/s1 |
Clave InChI |
KOXWKZKLXNZQAO-ZLPBPMGLSA-N |
SMILES isomérico |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)OCCCC7=CC=CC=C7 |
SMILES canónico |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)OCCCC7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



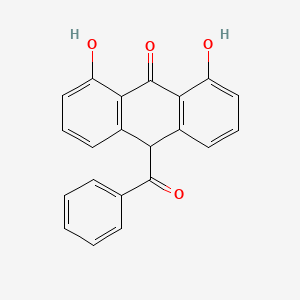

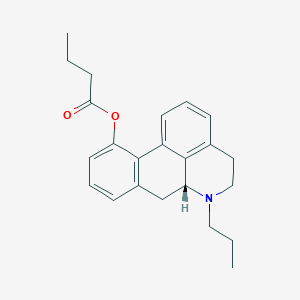

![[123I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B10839972.png)
